6-Decenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

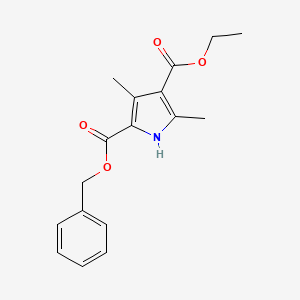

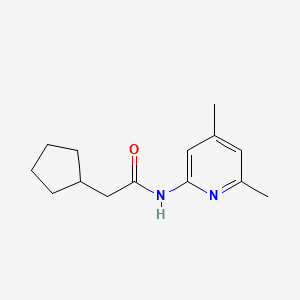

6-Decenoic acid is a medium-chain fatty acid with the molecular formula C₁₀H₁₈O₂ It is characterized by an unbranched chain of ten carbon atoms, with a double bond located at the sixth position from the carboxyl end This compound is part of the broader class of decenoic acids, which are mono-unsaturated fatty acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Decenoic acid involves the isomerization of delta-decalactone. This process typically uses an acid catalyst and is conducted at temperatures ranging from 140°C to 200°C . Another method involves the oxidation and isomerization of 2-butylcyclohexanone using percarbamide, which offers a more environmentally friendly approach by avoiding strong acid catalysts .

Industrial Production Methods

Industrial production of this compound often employs the oxidation of delta-decalactone under controlled conditions. This method is favored due to its efficiency and the high purity of the resulting product. The process involves reacting delta-decalactone with an acid catalyst at elevated temperatures, followed by purification steps to isolate the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Decenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding aldehydes or ketones.

Reduction: Hydrogenation of this compound can yield decanoic acid.

Substitution: The double bond in this compound allows for halogenation reactions, where halogens like chlorine or bromine can be added across the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon or nickel are used in hydrogenation reactions.

Substitution: Halogenation reactions often use halogen gases or halogenating agents like N-bromosuccinimide.

Major Products Formed

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Decanoic acid.

Substitution: Halogenated decenoic acids.

Applications De Recherche Scientifique

6-Decenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Studies have shown its role in inhibiting biofilm formation by certain bacteria.

Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.

Mécanisme D'action

The mechanism of action of 6-Decenoic acid involves its interaction with bacterial cell membranes. It has been shown to compromise the integrity of bacterial membranes, leading to the leakage of essential ions and molecules, ultimately causing cell death . This property is particularly useful in its antibacterial applications.

Comparaison Avec Des Composés Similaires

6-Decenoic acid can be compared with other decenoic acids, such as:

2-Decenoic acid: Known for its role in inhibiting biofilm formation by Pseudomonas aeruginosa.

3-Decenoic acid: Acts as a sex pheromone in certain beetles.

4-Decenoic acid: Found in human plasma and has potential metabolic implications.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific position of the double bond and its resultant chemical behavior and applications.

Propriétés

Numéro CAS |

85392-04-7 |

|---|---|

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

dec-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12) |

Clé InChI |

IZOFWCYKCWUJBY-UHFFFAOYSA-N |

SMILES |

CCCC=CCCCCC(=O)O |

SMILES isomérique |

CCC/C=C/CCCCC(=O)O |

SMILES canonique |

CCCC=CCCCCC(=O)O |

Key on ui other cas no. |

86503-04-0 85392-04-7 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)

![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)